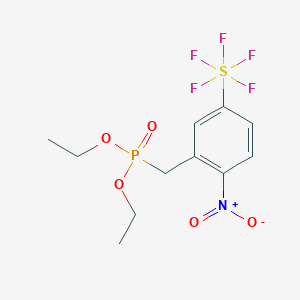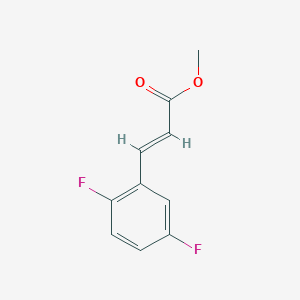
2-(4-氯-7-甲氧基-8-甲基喹啉-2-基)-4-异丙基噻唑
描述
2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole is a useful research compound. Its molecular formula is C17H17ClN2OS and its molecular weight is 332.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学
在药理学中,该化合物已显示出作为蛋白激酶抑制剂的潜力 。蛋白激酶在细胞信号传导和调控中起着至关重要的作用,其抑制可能有助于治疗癌症和炎症性疾病。该化合物在临床前研究中的功效表明,它可能是药物开发中的一项宝贵资产,特别是对于靶向癌症治疗和抗炎药物。
医学
该化合物的医学应用与其药理特性密切相关。它作为激酶抑制剂的作用使其成为开发治疗肿瘤疾病的新疗法的有希望的候选药物 。它可用于设计专门针对癌细胞的药物,最大限度地减少对健康组织的损害并减少副作用。
生物化学
在生物化学中,可以研究该化合物与酶的相互作用以更好地了解细胞过程 。这些知识可能导致我们在分子水平上治疗疾病的方式发生突破,从而有可能导致更有效的疗法,并减少副作用。
作用机制
Target of Action
The primary target of 2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole is protein kinases . Protein kinases are enzymes that play a crucial role in cell signaling and regulation .
Mode of Action
This compound acts as a potential inhibitor of protein kinases . By inhibiting these enzymes, it can interfere with the normal signaling pathways within the cell, leading to changes in cellular function .
Result of Action
2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole has shown promise in preclinical studies for its anti-cancer and anti-inflammatory properties . By inhibiting protein kinases, it may disrupt the growth and proliferation of cancer cells or reduce inflammation by modulating immune responses .
属性
IUPAC Name |
2-(4-chloro-7-methoxy-8-methylquinolin-2-yl)-4-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c1-9(2)14-8-22-17(20-14)13-7-12(18)11-5-6-15(21-4)10(3)16(11)19-13/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVZYJFBBFNRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2Cl)C3=NC(=CS3)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

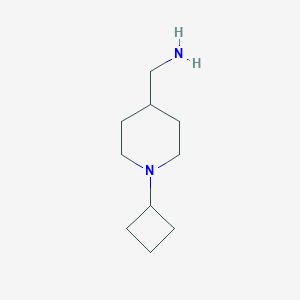
![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)
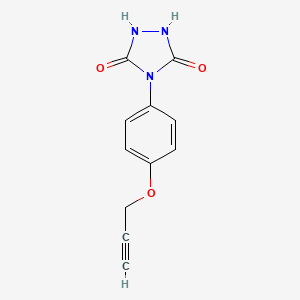
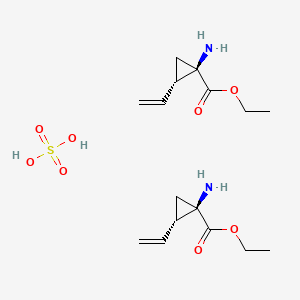
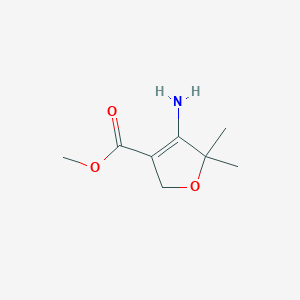

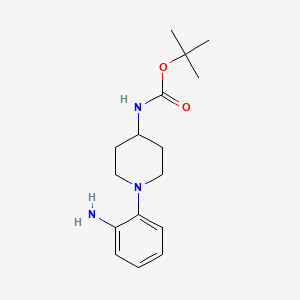
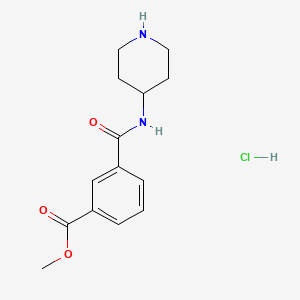
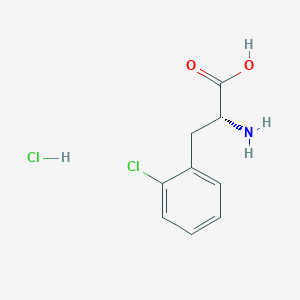
![(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1422209.png)
![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B1422210.png)
